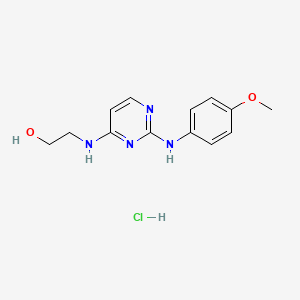![molecular formula C9H9ClN2O B2788251 6-chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one CAS No. 1581754-84-8](/img/structure/B2788251.png)
6-chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (6-Cl-DMPP) is a heterocyclic compound that has been widely studied due to its biological activity and potential applications in the fields of medicine, chemistry, and biotechnology. 6-Cl-DMPP is a member of the pyrrolo[2,3-b]pyridin-2(3H)-one family of compounds, which is composed of nitrogen, oxygen, and carbon atoms. 6-Cl-DMPP is a colorless, crystalline solid with a melting point of 155-156°C and a boiling point of 270-271°C. It has a molecular weight of 206.2 g/mol and a molecular formula of C8H8ClNO.
Aplicaciones Científicas De Investigación
FGFR Inhibition
6-Chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one: has shown promise as an inhibitor of fibroblast growth factor receptors (FGFRs). Abnormal activation of FGFR signaling pathways plays a crucial role in various types of tumors. By targeting FGFRs, this compound may offer therapeutic potential in cancer treatment .
Anti-Tumor Activity
Research suggests that This compound exhibits potent anti-tumor effects. It has been evaluated for its impact on tumor cell migration and invasion abilities. Further studies are needed to explore its mechanism of action and potential clinical applications .
Chemical Synthesis
Beyond its biological applications, this compound is also valuable in synthetic chemistry. Researchers use it as a building block for the construction of more complex molecules. Its unique structure makes it an interesting starting point for designing novel compounds .
Drug Discovery
Due to its structural features and potential biological activities, This compound could serve as a scaffold for drug discovery. Medicinal chemists explore its derivatives to develop new therapeutic agents targeting various diseases .
Pharmacophore Exploration
Scientists investigate the pharmacophoric properties of this compound to understand its binding interactions with specific protein targets. Such insights aid in rational drug design and optimization .
Chemical Biology Research
Researchers use This compound as a tool compound in chemical biology studies. Its unique structure allows probing of biological processes and interactions within cells .
Mecanismo De Acción
Target of Action
The primary target of 6-chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one is the Fibroblast Growth Factor Receptor (FGFR) . FGFRs are a family of receptor tyrosine kinases involved in a variety of cellular processes, including cell growth, differentiation, and angiogenesis .
Mode of Action
The compound interacts with FGFRs, inhibiting their activity . This inhibition disrupts the normal signaling pathways of the receptors, leading to changes in cellular processes that are regulated by these receptors .
Biochemical Pathways
The FGFR signaling pathway plays a crucial role in various types of tumors . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt . The inhibition of FGFRs by the compound disrupts these pathways, affecting their downstream effects .
Result of Action
The inhibition of FGFRs by the compound can lead to the inhibition of cell proliferation and induction of apoptosis . For instance, in vitro studies have shown that the compound can inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Propiedades
IUPAC Name |
6-chloro-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O/c1-9(2)5-3-4-6(10)11-7(5)12-8(9)13/h3-4H,1-2H3,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLOWZMYUVXLOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(NC1=O)N=C(C=C2)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-hydroxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2788169.png)
![(2E,NZ)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3-(5-nitrothiophen-2-yl)acrylamide](/img/structure/B2788170.png)
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(m-tolyl)acetamide](/img/structure/B2788172.png)
![6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2788173.png)



![3'-Methoxy-[1,1'-biphenyl]-2-carboxaldehyde](/img/structure/B2788179.png)


![N-cyclohexyl-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide](/img/structure/B2788184.png)
![N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-3-(phenylthio)propanamide](/img/structure/B2788190.png)
